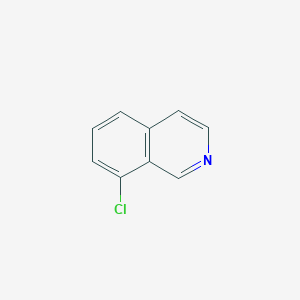
8-Chloroisoquinoline
Cat. No. B135129
Key on ui cas rn:
34784-07-1
M. Wt: 163.6 g/mol
InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842703B2
Procedure details


To a solution of 8-chloroisoquinoline (1 mmol) in concentrated sulfuric acid at 0° C. was added potassium nitrate (1.1 mmol). The reaction mixture was warmed to room temperature and stirred at room temperature for 5 hours. The reaction mixture was basified Solid precipitated was column purified to afford a pale yellow solid.

Name
potassium nitrate
Quantity
1.1 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC=C2C=CN=CC12
|
|
Name
|
potassium nitrate
|
|
Quantity
|
1.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a pale yellow solid
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC(=C2C=CN=CC12)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
